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molecular formula C12H12N2O2 B8415198 1-(2-phenoxyethyl)-1H-pyrazole-4-carbaldehyde

1-(2-phenoxyethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B8415198
M. Wt: 216.24 g/mol
InChI Key: YHTFFQFKBAOLEF-UHFFFAOYSA-N
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Patent
US08957066B2

Procedure details

Sodium hydride (60%, 6.3 g, 1.0 eq) was added to a solution of 1H-pyrazole-4-carbaldehyde (15 g, 156 mmol) in DMF (150 ml) at 0° C. The mixture was allowed to warm and was stirred at room temperature. (2-Bromoethoxy)benzene (30.2 g, 1 eq) was then added and the resulting mixture was stirred overnight at room temperature. It was quenched by addition of aqueous ammonium chloride, diluted with water and extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography using a hexane/EtOAc gradient (10:1 to 0:100). Pure fractions were combined and evaporated under reduced pressure to yield 1-(2-phenoxyethyl)-1H-pyrazole-4-carbaldehyde (24 g, 71%).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4]1.Br[CH2:11][CH2:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CN(C=O)C>[O:13]([CH2:12][CH2:11][N:3]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
N1N=CC(=C1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30.2 g
Type
reactant
Smiles
BrCCOC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
It was quenched by addition of aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN1N=CC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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